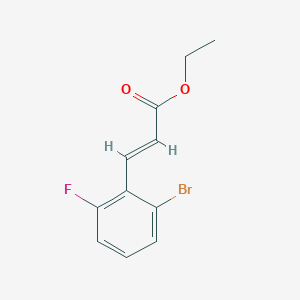
(E)-tert-butyl 3-(2-bromo-6-chlorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-tert-butyl 3-(2-bromo-6-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group attached to an acrylate moiety, with a 2-bromo-6-chlorophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(2-bromo-6-chlorophenyl)acrylate typically involves the esterification of (E)-3-(2-bromo-6-chlorophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to higher purity and reduced by-products. This method is more sustainable and scalable compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions
(E)-tert-butyl 3-(2-bromo-6-chlorophenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The acrylate moiety can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium can be used for oxidation.
Major Products
Substitution: Products include 3-(2-azido-6-chlorophenyl)acrylate or 3-(2-thio-6-chlorophenyl)acrylate.
Reduction: The major product is tert-butyl 3-(2-bromo-6-chlorophenyl)propanoate.
Oxidation: The major product is 3-(2-bromo-6-chloroquinone)acrylate.
Aplicaciones Científicas De Investigación
(E)-tert-butyl 3-(2-bromo-6-chlorophenyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the preparation of polymers and copolymers with specific properties.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions due to its reactive bromine and acrylate groups.
Medicinal Chemistry: It is investigated for its potential as a precursor to bioactive compounds.
Mecanismo De Acción
The mechanism of action of (E)-tert-butyl 3-(2-bromo-6-chlorophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the acrylate moiety are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl bromide: Similar in having a tert-butyl group and a bromine atom but lacks the acrylate moiety.
tert-Butyl carbamate: Contains a tert-butyl group and a carbamate moiety, used in different applications.
tert-Butyl acetate: An ester with a tert-butyl group, used as a solvent and in organic synthesis.
Uniqueness
(E)-tert-butyl 3-(2-bromo-6-chlorophenyl)acrylate is unique due to its combination of a tert-butyl ester, a bromine atom, and an acrylate moiety. This combination provides distinct reactivity and versatility in synthetic applications, making it valuable for various research and industrial purposes.
Propiedades
IUPAC Name |
tert-butyl (E)-3-(2-bromo-6-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClO2/c1-13(2,3)17-12(16)8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFODYXGCSAVHD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=CC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=CC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














